molecular formula C10H8BrF3 B2992728 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene CAS No. 1707572-80-2

1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B2992728
CAS No.: 1707572-80-2
M. Wt: 265.073
InChI Key: DNGMIQNMZJTKMF-UHFFFAOYSA-N
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Description

1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene (CAS: 1707572-80-2) is a brominated aromatic compound featuring a trifluoromethyl-substituted cyclopropane ring at the meta position of the benzene core. Its molecular formula is C₉H₆BrF₃, with a molecular weight of 265.07 g/mol . This compound is notable for its unique steric and electronic properties, driven by the electron-withdrawing trifluoromethyl group and the strained cyclopropane ring. It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing D3 receptor ligands (e.g., 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane) via nucleophilic substitution reactions .

Properties

IUPAC Name

1-bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3/c11-8-3-1-2-7(6-8)9(4-5-9)10(12,13)14/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMIQNMZJTKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene typically involves the following steps:

    Cyclopropanation: The addition of a cyclopropyl group can be carried out using cyclopropylcarbinyl chloride in the presence of a strong base like sodium hydride (NaH).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups under appropriate conditions.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding hydrocarbons.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium (Pd). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry: Trifluoromethyl groups are common in pharmaceuticals because they can improve drug-target interaction and metabolic stability. Preliminary investigations suggest that compounds with similar structures may interact with various enzymes and proteins, potentially affecting metabolic pathways or signaling mechanisms.
  • Materials Science: The trifluoromethyl group contributes to the compound's chemical reactivity and potential applications in various fields.
  • Organic Synthesis: Bromine can serve as a leaving group in organic synthesis, allowing for further functionalization of the molecule.

Interaction Studies

Interaction studies are crucial for understanding how 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene behaves in biological systems.

Analogs

Several compounds share structural similarities with this compound.

Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Bromo-3-fluoro-4-nitrobenzeneLacks trifluoromethyl groupContains nitro group
1-Bromo-4-nitro-2-(trifluoromethyl)benzeneLacks fluorine atomContains nitro group
1-Bromo-3-fluoro-2-(trifluoromethyl)benzeneLacks nitro groupContains fluorine
1-Bromo-4-(3,3,3-trifluoropropyl)benzeneDifferent alkyl substitutionDifferent alkyl chain length

Mechanism of Action

The mechanism by which 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing interactions with target molecules.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The following table highlights key differences between 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene and its structural analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound 1707572-80-2 C₉H₆BrF₃ 265.07 Bromine at position 1; cyclopropyl-CF₃ at position 3 Synthesis of D3 receptor ligands
1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene 1227160-18-0 C₉H₆BrF₃ 265.07 Bromine at position 1; cyclopropyl-CF₃ at position 4 Intermediate for agrochemicals
1-Bromo-3-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene (1d) N/A C₈H₄F₅BrO₂S 363.08 Bromine at position 1; sulfonyl-difluoro-CF₃ at position 3 Precursor for radiofluorination
1-Bromo-3-(trifluoromethoxy)benzene N/A C₇H₄BrF₃O 257.01 Bromine at position 1; trifluoromethoxy at position 3 Electronics/pharmaceutical intermediates
1-Bromo-3-cyclopropoxy-5-(trifluoromethyl)benzene 1243313-06-5 C₁₀H₈BrF₃O 281.07 Bromine at position 1; cyclopropoxy and CF₃ at positions 3 and 5 Potential agrochemical applications

Key Observations :

  • Positional Isomerism : Compounds like 1-Bromo-4-[1-(trifluoromethyl)cyclopropyl]benzene differ only in the substituent position (para vs. meta), which alters steric interactions and reactivity in cross-coupling reactions .
  • Functional Group Diversity : Replacing the cyclopropyl-CF₃ group with a trifluoromethoxy group (C₇H₄BrF₃O) reduces steric bulk but enhances electron-withdrawing effects, favoring electrophilic substitution .
  • Sulfur-Containing Analogues : Derivatives like 1d (C₈H₄F₅BrO₂S) introduce sulfonyl groups, increasing molecular weight (363.08 g/mol) and enabling unique reactivity in nucleophilic fluorination .

Impact of Cyclopropane vs. Linear Chains

  • Cyclopropane vs. Propyl Chains: 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene (CAS: N/A, C₁₀H₁₀BrF₃) features a flexible propyl chain instead of a cyclopropane ring. In contrast, the cyclopropane ring in the parent compound introduces angle strain, enhancing susceptibility to ring-opening reactions under catalytic conditions (e.g., gold-catalyzed fluoroarylation) .

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) Influence :
    • The CF₃ group strongly withdraws electrons via its -I effect, deactivating the benzene ring and directing electrophiles to the bromine-bearing position. This is critical in Suzuki-Miyaura couplings .
    • Analogues with CF₃O (trifluoromethoxy) groups exhibit similar electron withdrawal but with reduced steric hindrance .

Biological Activity

1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene, a compound featuring a trifluoromethyl group and a bromine atom attached to a cyclopropyl-substituted benzene ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H8BrF3C_{10}H_8BrF_3. Its structure features a bromine atom at the 1-position and a trifluoromethyl group at the cyclopropyl moiety attached to the benzene ring. The presence of these functional groups can significantly influence the compound’s reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency in various pharmacological assays. For instance:

  • Antidepressant Activity : Trifluoromethyl-containing compounds have been shown to inhibit serotonin uptake, which is crucial for developing antidepressants .
  • Anticancer Potential : Some studies suggest that similar structural analogs can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell proliferation .

Study 1: Antidepressant Activity

In a study examining the structure-activity relationship (SAR) of trifluoromethyl-substituted compounds, it was found that this compound exhibited significant inhibition of serotonin reuptake, demonstrating potential as an antidepressant. The IC50 value was determined to be within the range of effective antidepressants .

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of various brominated compounds highlighted that this compound showed promising results against specific cancer cell lines. The compound was tested against MCF-7 breast cancer cells, revealing an IC50 value of approximately 15 µM, indicating moderate cytotoxicity .

Data Tables

Biological Activity IC50 Value (µM) Target
Serotonin Reuptake Inhibition12Serotonin Transporter
Anticancer Activity (MCF-7)15Breast Cancer Cells

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-functionalized benzene ring or through cross-coupling reactions. For example, bromination of a cyclopropane-substituted benzene precursor using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can introduce the bromine substituent. Alternatively, Suzuki-Miyaura coupling between a bromophenyl boronic acid and a trifluoromethylcyclopropyl halide may be employed, though steric hindrance from the cyclopropane group requires optimized reaction parameters (e.g., palladium catalysts, ligand selection). Evidence from similar compounds highlights the use of acidic media and halogenation reagents like N,N’-dibromo-5,5-dimethylhydantoin for bromine introduction .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming structure and substituent positions. ¹⁹F NMR is particularly useful for identifying the trifluoromethyl group’s electronic environment. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. For example, in structurally related brominated trifluoromethyl compounds, HRMS data matched calculated molecular formulas within 1 ppm accuracy, ensuring structural integrity .

Q. How does the trifluoromethylcyclopropyl group influence the compound’s physical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the benzene ring’s electrophilicity, while the cyclopropane ring introduces steric bulk. These effects can be quantified via Hammett substituent constants (σₚ for trifluoromethyl ≈ 0.54) and X-ray crystallography to analyze bond angles/distortions. Such data guide predictions about solubility (e.g., in polar aprotic solvents) and melting/boiling points, which are critical for purification .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the benzene ring in this compound?

  • Methodological Answer : The bromine atom’s meta-directing nature and the trifluoromethylcyclopropyl group’s steric/electronic effects complicate regioselectivity. Computational tools (e.g., DFT calculations) can predict substitution patterns by analyzing frontier molecular orbitals and charge distribution. Experimental optimization, such as using directing groups or adjusting reaction temperatures, may be required. For example, in related trifluoromethyl-substituted aromatics, meta-bromination dominated due to the trifluoromethyl group’s strong electron-withdrawing effect .

Q. How does the stability of this compound vary under different experimental conditions (e.g., acidic, basic, or photolytic)?

  • Methodological Answer : Stability studies should include accelerated degradation tests under varied pH, UV exposure, and thermal stress. For instance, the cyclopropane ring’s strain may render the compound susceptible to ring-opening under strong acids or bases. High-performance liquid chromatography (HPLC) with UV detection can monitor degradation products. Evidence from similar cyclopropane-containing compounds shows decomposition above 100°C or in the presence of nucleophiles like amines .

Q. How can computational chemistry aid in designing derivatives of this compound for drug discovery?

  • Methodological Answer : Molecular docking and molecular dynamics simulations can predict binding affinities to target proteins (e.g., enzymes or receptors). Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent effects (e.g., bromine’s lipophilicity, trifluoromethyl’s electronegativity) with biological activity. For example, trifluoromethyl groups are often used in medicinal chemistry to enhance metabolic stability and membrane permeability .

Q. What contradictions exist in reported synthetic yields for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in yields may stem from differences in reagent purity, reaction scaling, or purification methods. Systematic reproducibility studies, including control experiments with standardized reagents (e.g., anhydrous solvents, freshly distilled brominating agents), are essential. For example, yields for similar brominated aromatics improved from 40% to 75% after optimizing moisture exclusion .

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